molecular formula C21H16O B11838562 (2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone

(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B11838562
M. Wt: 284.3 g/mol
InChI Key: VNBFDIWROKJBLT-JXAWBTAJSA-N
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Description

(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenes This compound features a naphthylmethylene group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 1-naphthaldehyde with 3,4-dihydro-1(2H)-naphthalenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features could be exploited to create molecules with specific biological activities.

Industry

In industry, this compound could be used in the production of advanced materials, such as organic semiconductors or dyes. Its chemical properties make it a valuable component in the development of new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone: The E-isomer of the compound, differing in the configuration around the double bond.

    1-Naphthaldehyde: A precursor in the synthesis of the compound, featuring a naphthyl group attached to an aldehyde functional group.

    3,4-Dihydro-1(2H)-naphthalenone: Another precursor, which is a dihydro derivative of naphthalenone.

Uniqueness

(2Z)-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific configuration and the presence of both naphthyl and dihydronaphthalenone moieties. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

(2Z)-2-(naphthalen-1-ylmethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C21H16O/c22-21-18(13-12-16-7-2-4-11-20(16)21)14-17-9-5-8-15-6-1-3-10-19(15)17/h1-11,14H,12-13H2/b18-14-

InChI Key

VNBFDIWROKJBLT-JXAWBTAJSA-N

Isomeric SMILES

C1C/C(=C/C2=CC=CC3=CC=CC=C32)/C(=O)C4=CC=CC=C41

Canonical SMILES

C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C41

Origin of Product

United States

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